3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile
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Overview
Description
3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile is a complex organic compound that features a pyrimidine ring substituted with a chloro and methylsulfanyl group, and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and quinazolinones, which undergo various reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group with an amine results in the formation of an amino derivative.
Scientific Research Applications
3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and have shown therapeutic potential in various studies.
Quinazolinones: Compounds with a quinazolinone moiety are known for their diverse biological activities.
Uniqueness
3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile is unique due to the combination of its pyrimidine and quinazolinone structures, which may confer distinct biological properties and synthetic versatility compared to other similar compounds.
Properties
IUPAC Name |
3-(5-chloro-2-methylsulfanylpyrimidin-4-yl)-3-oxo-2-(4-oxo-3H-quinazolin-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5O2S/c1-25-16-19-7-10(17)12(21-16)13(23)9(6-18)14-20-11-5-3-2-4-8(11)15(24)22-14/h2-5,7,9H,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYCYLYUZUQKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)C(C#N)C2=NC3=CC=CC=C3C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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